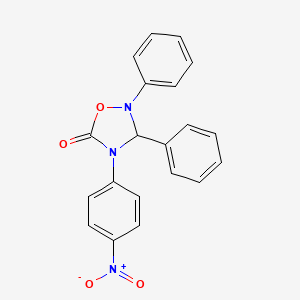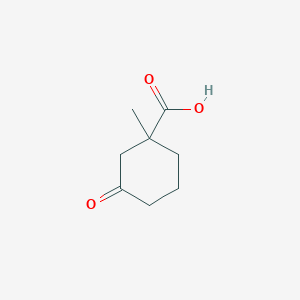![molecular formula C18H16O6 B14519188 5-[3-(4-Hydroxyphenyl)acryloyl]-2,4-dimethoxybenzoic acid CAS No. 62435-12-5](/img/structure/B14519188.png)
5-[3-(4-Hydroxyphenyl)acryloyl]-2,4-dimethoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(4-Hydroxyphenyl)acryloyl]-2,4-dimethoxybenzoic acid is an organic compound that features a benzoic acid core with methoxy and hydroxyphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-Hydroxyphenyl)acryloyl]-2,4-dimethoxybenzoic acid typically involves the condensation of 4-hydroxybenzaldehyde with 2,4-dimethoxybenzoic acid under basic or acidic conditions. The reaction can be catalyzed by acids or bases, with the choice of catalyst affecting the yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize impurities. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[3-(4-Hydroxyphenyl)acryloyl]-2,4-dimethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the acryloyl moiety can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions can be carried out using nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
5-[3-(4-Hydroxyphenyl)acryloyl]-2,4-dimethoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[3-(4-Hydroxyphenyl)acryloyl]-2,4-dimethoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The acryloyl moiety can undergo Michael addition reactions, which are important in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-(3-(4-Fluorophenyl)acryloyl)-2-hydroxybenzoic acid: Similar structure but with a fluorine substituent instead of a hydroxy group.
3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazole-acetic acid methyl ester: Contains a hydroxyphenyl group but differs in the core structure.
Uniqueness
5-[3-(4-Hydroxyphenyl)acryloyl]-2,4-dimethoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and hydroxyphenyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
62435-12-5 |
|---|---|
Molecular Formula |
C18H16O6 |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
5-[3-(4-hydroxyphenyl)prop-2-enoyl]-2,4-dimethoxybenzoic acid |
InChI |
InChI=1S/C18H16O6/c1-23-16-10-17(24-2)14(18(21)22)9-13(16)15(20)8-5-11-3-6-12(19)7-4-11/h3-10,19H,1-2H3,(H,21,22) |
InChI Key |
OOTWYQFBDPOFTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)C=CC2=CC=C(C=C2)O)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B14519108.png)


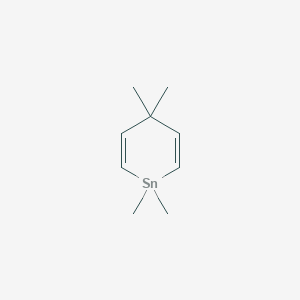
![2-[3-(4-Chlorobenzoyl)phenoxy]-2-methyl-1-(morpholin-4-yl)propan-1-one](/img/structure/B14519133.png)
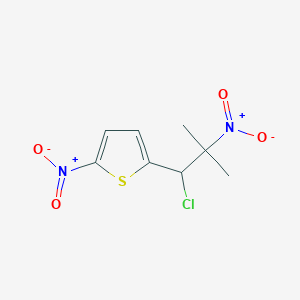
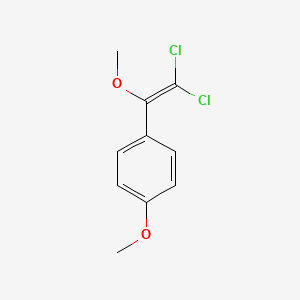
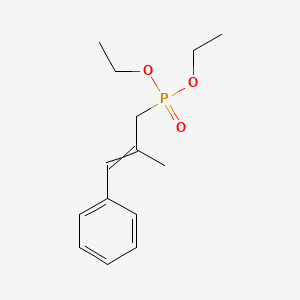

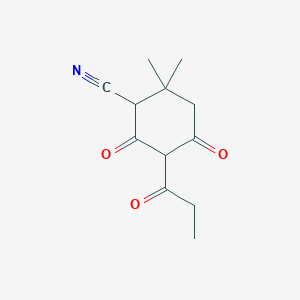
![7-Cyclohexyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14519168.png)
